![molecular formula C10H14N2O2 B011987 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one CAS No. 102583-80-2](/img/structure/B11987.png)
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one, also known as DMHMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of biological and biochemical assays.
Mecanismo De Acción
The mechanism of action of 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is not fully understood, but it is believed to act as a substrate for a variety of different enzymes. Once inside a cell, 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is metabolized by these enzymes, leading to the production of various metabolites that can then be studied and analyzed.
Efectos Bioquímicos Y Fisiológicos
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has been shown to have a variety of biochemical and physiological effects, including the ability to alter enzyme activity and protein-protein interactions. It has also been shown to have potential anti-cancer properties, although more research is needed to fully understand the mechanism behind this effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one in lab experiments is its versatility. It can be used in a variety of different assays and is relatively easy to synthesize. However, one limitation of using 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is that it can be toxic to cells at high concentrations, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one. One area of interest is in the development of new drug therapies based on its anti-cancer properties. Additionally, there is potential for using 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one in the development of new enzyme assays and in the study of protein-protein interactions. Overall, 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one can be synthesized through a multistep process involving the reaction of several different chemical compounds. One common method for synthesizing 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one involves the reaction of 2,4-pentanedione with dimethylhydrazine, followed by a series of additional reactions to form the final product.
Aplicaciones Científicas De Investigación
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has been used extensively in scientific research as a tool for studying various biological processes. One of the most common applications of 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is in the study of enzyme kinetics, where it is used as a substrate for a variety of different enzymes. 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has also been used in the study of protein-protein interactions, as well as in the development of new drug therapies.
Propiedades
Número CAS |
102583-80-2 |
|---|---|
Nombre del producto |
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one |
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-[(E)-(dimethylhydrazinylidene)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)11-7-8-5-4-6-9(14-3)10(8)13/h4-7,13H,1-3H3/b11-7+ |
Clave InChI |
QYVFLZRIJVUKCN-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)NC=C1C=CC=C(C1=O)OC |
SMILES |
CN(C)N=CC1=C(C(=CC=C1)OC)O |
SMILES canónico |
CN(C)NC=C1C=CC=C(C1=O)OC |
Sinónimos |
(6E)-6-[(2,2-dimethylhydrazinyl)methylidene]-2-methoxy-cyclohexa-2,4-d ien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



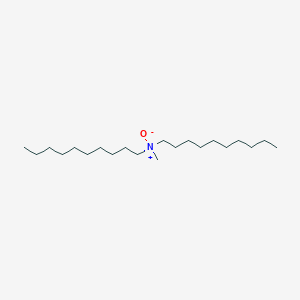
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
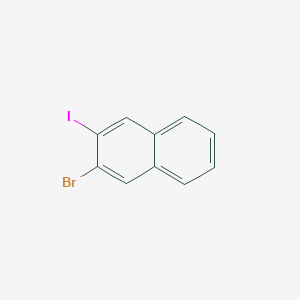
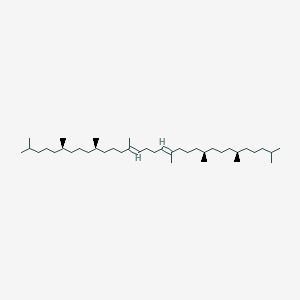
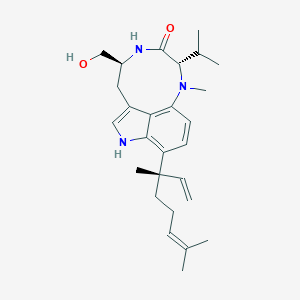

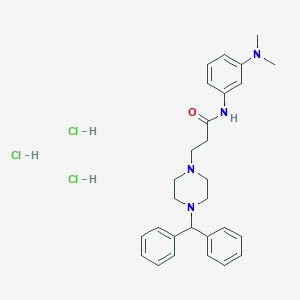
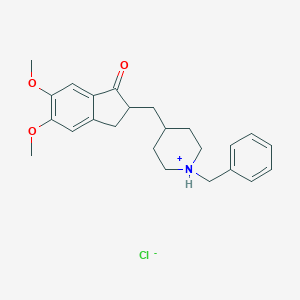

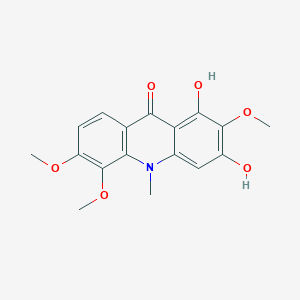
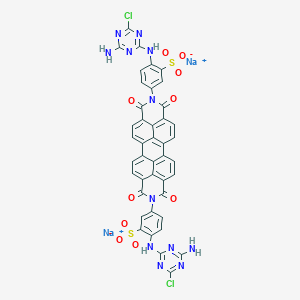

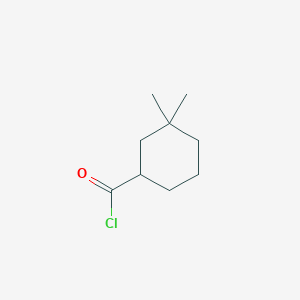
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)